molecular formula C11H8N2S B1464792 6-THIOPHEN-2-YL-1H-INDAZOLE CAS No. 885272-10-6

6-THIOPHEN-2-YL-1H-INDAZOLE

Cat. No.: B1464792
CAS No.: 885272-10-6
M. Wt: 200.26 g/mol
InChI Key: KMNIXGREYASOFW-UHFFFAOYSA-N
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Description

6-Thiophen-2-yl-1H-indazole is a heterocyclic compound with the molecular formula C11H8N2S. It is characterized by the presence of both an indazole and a thiophene ring, which are fused together.

Future Directions

Thiophene-based compounds are being explored for the synthesis of a wide class of star molecules, linear polymers, and porous materials that display interesting properties . They could be used as phosphorescent active materials in organic, light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiophen-2-yl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenylhydrazine with ortho-substituted benzaldehydes, followed by cyclization to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-Thiophen-2-yl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

6-Thiophen-2-yl-1H-indazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thiophen-2-yl-1H-indazole is unique due to the combination of the indazole and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

6-thiophen-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-11(14-5-1)8-3-4-9-7-12-13-10(9)6-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNIXGREYASOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696295
Record name 6-(Thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-10-6
Record name 6-(Thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-10-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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